molecular formula C8H8ClNO B1660082 N-[1-(2-chlorophenyl)ethylidene]hydroxylamine CAS No. 7147-44-6

N-[1-(2-chlorophenyl)ethylidene]hydroxylamine

Cat. No. B1660082
CAS RN: 7147-44-6
M. Wt: 169.61 g/mol
InChI Key: MBKGQYQOTXYSRQ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand, N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine (SBL), was synthesized by condensation of 4-chloroacetophenone with ethylenediamine in methanol in the presence of H2SO4 as a catalyst . Another efficient protocol for the synthesis of ketamine, a related compound, has been developed using a hydroxy ketone intermediate .


Molecular Structure Analysis

The molecular structure of “N-[1-(2-chlorophenyl)ethylidene]hydroxylamine” consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom. The exact mass is 169.02900 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For example, a Schiff base ligand and its complexes with Pb2+ and Cd2+ were synthesized and characterized . Another study reported the synthesis of ketamine from a hydroxy ketone intermediate .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 169.60800 g/mol . It has a density of 1.18g/cm3 . The boiling point is 284.6ºC at 760 mmHg . The flash point is 125.9ºC .

properties

IUPAC Name

(NE)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKGQYQOTXYSRQ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7147-44-6
Record name NSC12933
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chlorophenyl)ethylidene]hydroxylamine
Reactant of Route 2
N-[1-(2-chlorophenyl)ethylidene]hydroxylamine
Reactant of Route 3
N-[1-(2-chlorophenyl)ethylidene]hydroxylamine
Reactant of Route 4
N-[1-(2-chlorophenyl)ethylidene]hydroxylamine
Reactant of Route 5
N-[1-(2-chlorophenyl)ethylidene]hydroxylamine
Reactant of Route 6
N-[1-(2-chlorophenyl)ethylidene]hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.